2-Cyclopenten-1-ol, (S)-
Overview
Description
2-Cyclopenten-1-ol, (S)- is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a five-membered ring with a hydroxyl group attached to one of the carbon atoms. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-ol, (S)- can be synthesized through several methods. One common approach involves the reduction of 2-cyclopenten-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, 2-Cyclopenten-1-ol, (S)- is often produced through catalytic hydrogenation of cyclopentadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclopenten-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
Oxidation: 2-Cyclopenten-1-one.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-ol, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, (S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo ring-opening reactions, leading to the formation of new chemical entities with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: An oxidized form of 2-Cyclopenten-1-ol, (S)- with a carbonyl group instead of a hydroxyl group.
Cyclopentanol: A reduced form with a saturated five-membered ring.
Cyclopentadiene: A precursor used in the synthesis of 2-Cyclopenten-1-ol, (S)-.
Uniqueness
2-Cyclopenten-1-ol, (S)- is unique due to its chiral nature and the presence of both a hydroxyl group and a five-membered ring. This combination of features makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(1S)-cyclopent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBABBDEUFNFKJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472696 | |
Record name | 2-Cyclopenten-1-ol, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-28-4 | |
Record name | 2-Cyclopenten-1-ol, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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